molecular formula C10H13N3S B13066873 3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine

3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B13066873
M. Wt: 207.30 g/mol
InChI Key: VBJFKFYPXHSRTK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a thiophen-3-ylmethyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine typically involves the alkylation of 3,5-dimethylpyrazole with thiophen-3-ylmethyl bromide. The reaction is carried out in the presence of a strong base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF). The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of N-substituted pyrazoles.

Scientific Research Applications

3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the thiophen-3-ylmethyl group, making it less versatile in certain applications.

    Thiophen-3-ylmethylamine: Lacks the pyrazole ring, limiting its use in coordination chemistry.

    1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine: Similar structure but without the methyl groups at positions 3 and 5.

Uniqueness

3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine is unique due to the combination of the pyrazole ring and the thiophen-3-ylmethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

3,5-dimethyl-1-(thiophen-3-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C10H13N3S/c1-7-10(11)8(2)13(12-7)5-9-3-4-14-6-9/h3-4,6H,5,11H2,1-2H3

InChI Key

VBJFKFYPXHSRTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CSC=C2)C)N

Origin of Product

United States

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